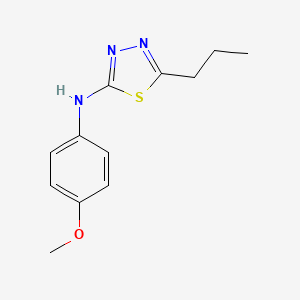

N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine

Description

N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propyl group at position 5 and a 4-methoxyphenylamine moiety at position 2. The methoxy group enhances solubility via hydrogen bonding, while the propyl chain contributes to moderate lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

CAS No. |

61955-53-1 |

|---|---|

Molecular Formula |

C12H15N3OS |

Molecular Weight |

249.33 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C12H15N3OS/c1-3-4-11-14-15-12(17-11)13-9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,13,15) |

InChI Key |

LZCGFGPOEFJDMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(S1)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with propyl isothiocyanate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

Anticonvulsant Activity

The 1,3,4-thiadiazole moiety is known for its anticonvulsant properties. Several studies have highlighted the effectiveness of derivatives of this scaffold in treating epilepsy. For instance, a study demonstrated that compounds similar to N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine exhibited significant protection against seizures in animal models when tested with the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods. The compound showed a protective effect at dosages of 100 mg/kg with minimal toxicity .

Table 1: Anticonvulsant Activity of Thiadiazole Derivatives

| Compound Name | Dosage (mg/kg) | MES Protection (%) | PTZ Protection (%) |

|---|---|---|---|

| This compound | 100 | 66.67 | 80 |

| Valproic Acid | 100 | Reference | Reference |

Anticancer Properties

Research has indicated that compounds containing the thiadiazole structure can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of the thiadiazole scaffold have been shown to be effective against human glioblastoma and triple-negative breast cancer cell lines . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Table 2: Anticancer Activity Against Selected Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U-87 (Glioblastoma) | <10 |

| This compound | MDA-MB-231 (Breast Cancer) | <15 |

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Studies have shown that modifications in the thiadiazole structure can enhance radical scavenging activity. For instance, compounds derived from this scaffold demonstrated higher antioxidant activity compared to standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 64.28 at high dose (300 mg/kg) |

| Ascorbic Acid | Reference |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve interactions with various molecular targets. For anticonvulsant activity, it is believed that the compound modulates GABAergic transmission and influences voltage-gated ion channels . In anticancer applications, its efficacy may stem from the inhibition of key signaling pathways involved in cell proliferation and survival.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs lie in substituents on the thiadiazole ring (R1) and the amine-linked aromatic group (R2). These modifications critically influence electronic properties, steric effects, and biological interactions.

Electronic and Steric Effects

- Methoxy vs. Chloro Substituents : The 4-methoxyphenyl group in the target compound donates electron density via resonance, improving solubility. In contrast, chloro-substituted analogs (e.g., 4-chlorobenzylidene) exhibit increased electronegativity, enhancing interactions with hydrophobic enzyme pockets .

- Propyl vs. Aromatic R1 Groups : The propyl chain in the target compound offers moderate lipophilicity, favoring membrane permeability. Analogs with aromatic R1 groups (e.g., 4-methylphenyl) may engage in π-π stacking but face higher metabolic instability .

Commercial and Research Status

In contrast, the target compound’s methoxyphenyl group may improve stability, warranting further exploration .

Biological Activity

N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole class known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have gained significant attention due to their broad spectrum of biological activities including:

- Anticancer : Inhibition of various cancer cell lines.

- Antimicrobial : Activity against bacteria and fungi.

- Anti-inflammatory : Reduction of inflammation markers.

- Antiviral : Inhibition of viral replication.

The presence of the thiadiazole ring is crucial for these activities, as it contributes to the molecular interactions necessary for biological efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines:

The mechanism of action appears to involve apoptosis induction and cell cycle disruption. For instance, in studies involving MCF-7 cells, the compound exhibited a notable increase in G0/G1 phase cells while reducing those in the S phase .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 µg/ml |

| Escherichia coli | 0.125 µg/ml |

| Bacillus subtilis | 0.0039 µg/ml |

This antimicrobial activity is attributed to the ability of the thiadiazole scaffold to disrupt microbial cellular processes .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound exhibits other pharmacological potentials:

- Anti-inflammatory : The compound has been shown to reduce inflammation markers in vitro.

- Antioxidant : It possesses significant antioxidant activity which may contribute to its overall protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

- Cytotoxicity Studies : A review by Alam et al. highlighted that many thiadiazole derivatives showed significant cytotoxic effects against multiple cancer cell lines with varying IC50 values indicating their potential as anticancer agents .

- Structure-Activity Relationship (SAR) : The nature of substituents on the thiadiazole ring significantly influences its biological activity. For example, electron-withdrawing groups have been associated with enhanced anticancer properties .

- Molecular Docking Studies : These studies suggest that this compound can potentially inhibit key signaling pathways involved in cancer progression by interfering with protein-DNA interactions .

Q & A

Basic: What synthetic methodologies are most effective for preparing N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine, and how can reaction yields be optimized?

Answer:

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazide and carboxylic acid derivatives. For example, a general protocol involves:

Reacting 4-substituted carboxylic acids (e.g., 4-phenylbutyric acid) with N-arylthiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) .

Precipitating the product by adjusting the pH to 8–9 with ammonia, followed by recrystallization (e.g., DMSO/water mixtures).

Ultrasound-assisted synthesis can enhance reaction efficiency by reducing reaction time and improving yields. For instance, 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives were synthesized using sonication, achieving higher purity and reduced byproducts .

Optimization Tips:

- Use stoichiometric excess of POCl₃ (3:1 molar ratio) to drive cyclization.

- Monitor reaction progress via TLC or HPLC to minimize over-reaction.

Advanced: How can density functional theory (DFT) calculations elucidate the electronic properties and conformational stability of this compound?

Answer:

DFT studies at the B3LYP/6-311++G(2d,2p) level can:

Determine global minimum energy conformations by scanning dihedral angles between the thiadiazole ring and substituents (e.g., methoxyphenyl group) .

Predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to correlate with reactivity or intermolecular interactions. For example, studies on similar thiadiazoles revealed HOMO localization on the thiadiazole ring, suggesting nucleophilic attack sites .

Validate spectral data : Compare calculated IR/NMR spectra with experimental results to confirm structural assignments .

Key Findings from Analogues:

- Dihedral angles between thiadiazole and aryl groups range from 18°–30°, influencing crystal packing and hydrogen bonding .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Essential Techniques:

IR Spectroscopy : Identify NH stretches (~3250 cm⁻¹), C=N/C-S vibrations (1580–1620 cm⁻¹), and methoxy C-O bonds (~1220 cm⁻¹) .

¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

X-ray Crystallography : Resolve bond lengths (e.g., C-S ≈ 1.72 Å) and hydrogen-bonding networks (N–H···N interactions) using SHELXL software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.